molecular formula C6H9NNaO3+ B11763846 Sodium 2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile

Sodium 2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile

Cat. No.: B11763846
M. Wt: 166.13 g/mol
InChI Key: FOXHAHBHIMREKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile is a chemical compound with a unique structure that combines a nitrile group, a hydroxyl group, and a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile typically involves the reaction of a suitable precursor with sodium methoxide in the presence of dimethyl sulfate. The reaction conditions often require a controlled temperature environment to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

  • Sodium 2-(methoxymethyl)-3-hydroxyprop-2-enenitrile
  • Sodium 2-(ethoxymethyl)-3-hydroxyprop-2-enenitrile
  • Sodium 2-(dimethoxymethyl)-3-hydroxybut-2-enenitrile

Comparison: Sodium 2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H9NNaO3+

Molecular Weight

166.13 g/mol

IUPAC Name

sodium;2-(dimethoxymethyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/q;+1

InChI Key

FOXHAHBHIMREKV-UHFFFAOYSA-N

Canonical SMILES

COC(C(=CO)C#N)OC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.